molecular formula C7H5BrClN3 B6253964 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1426254-96-7

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B6253964
CAS RN: 1426254-96-7
M. Wt: 246.5
InChI Key:
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Description

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, also known as 7-BCl-1-MP, is an organic compound with a molecular formula of C5H4BrClN3. It is a heterocyclic compound containing a pyrazole ring and two halogen substituents. This compound has been studied extensively in recent years due to its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can reduce inflammation and pain.
Biochemical and Physiological Effects
7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has been shown to have anti-inflammatory, anti-cancer, and analgesic properties. It has been shown to reduce inflammation and pain in both in vitro and in vivo studies. In addition, it has been shown to reduce the growth of cancer cells in vitro. The exact mechanism of action of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is still being studied, but it is believed to be related to its ability to inhibit COX-2.

Advantages and Limitations for Lab Experiments

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time. However, it does have some limitations. It is not very water soluble, which makes it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain applications.

Future Directions

There are several potential future directions for 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. It could be further studied for its potential applications in medicine and drug development. It could also be studied for its potential use as a ligand for transition metal complexes or as a catalyst for organic reactions. In addition, it could be studied for its potential use in other scientific fields, such as materials science or nanotechnology. Finally, it could be studied for its potential use in environmental remediation or as a green chemistry agent.

Synthesis Methods

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can be synthesized through a variety of methods. The most common method is a three-step process involving the reaction of bromoacetone with ethyl chloroformate, followed by a rearrangement reaction and an acid-catalyzed cyclization reaction. This method is simple and reliable, and can be used to produce large amounts of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. Other methods, such as the reaction of 1-methyl-3-chloropyridinium chloride with potassium bromide, have also been used to synthesize 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Scientific Research Applications

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has been extensively studied and investigated for its potential applications in various scientific fields. It has been used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of other organic compounds. It has also been studied for its potential applications in medicine and drug development, as it has been shown to have anti-inflammatory and anti-cancer properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves the reaction of 5-chloro-3-methyl-1H-pyrazole with 2-bromo-4-chloropyridine in the presence of a base to form the desired product.", "Starting Materials": [ "5-chloro-3-methyl-1H-pyrazole", "2-bromo-4-chloropyridine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 5-chloro-3-methyl-1H-pyrazole and 2-bromo-4-chloropyridine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine as a solid." ] }

CAS RN

1426254-96-7

Product Name

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C7H5BrClN3

Molecular Weight

246.5

Purity

95

Origin of Product

United States

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